

A Comparative Performance Analysis of 4-Iodo-5-methylisoxazole in API Synthesis

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Compound of Interest

Compound Name: 4-Iodo-5-methylisoxazole

Cat. No.: B1306212

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For researchers and professionals in drug development, the strategic selection of building blocks is paramount for the efficient synthesis of Active Pharmaceutical Ingredients (APIs). **4-Iodo-5-methylisoxazole** stands out as a versatile heterocyclic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to construct essential carbon-carbon and carbon-heteroatom bonds. Its performance, particularly when compared to other halogenated analogs, offers distinct advantages in terms of reaction efficiency and conditions, making it a critical reagent in the medicinal chemist's toolkit.

The enhanced reactivity of organoiodides like **4-Iodo-5-methylisoxazole** is a well-documented principle in organic chemistry.^[1] This superiority stems from the weaker carbon-iodine (C-I) bond compared to carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds. The lower bond dissociation energy of the C-I bond facilitates the often rate-limiting oxidative addition step in the catalytic cycles of cross-coupling reactions.^[1] Consequently, syntheses employing **4-Iodo-5-methylisoxazole** generally proceed under milder conditions, with shorter reaction times and higher yields compared to their bromo- or chloro-counterparts.^[1]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between organohalides and organoboron compounds.^{[2][3][4]} The choice of halide on the isoxazole core significantly impacts reaction efficiency. While bromo-isoxazoles are viable and often more cost-effective, the iodo-substituted variant consistently demonstrates superior reactivity, allowing for lower catalyst loadings and less forcing reaction

conditions.^[1] This is particularly advantageous when dealing with sensitive or complex substrates common in late-stage API synthesis.

Table 1: Comparative Data for Iodo- vs. Bromo-isoxazoles in Suzuki-Miyaura Coupling (Data extrapolated from performance of structurally similar iodo/bromo-oxazoles)^[1]

Parameter	4-Iodo-5-methylisoxazole (Analog)	4-Bromo-5-methylisoxazole (Analog)
Typical Yield	85-95% ^[1]	70-85% ^[1]
Reaction Time	2-6 hours ^[1]	8-16 hours ^[1]
Reaction Temperature	60-80 °C ^[1]	80-100 °C ^[1]
Catalyst Loading	1-3 mol% ^[1]	3-5 mol% ^[1]

Performance in Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)–C(sp) bonds by reacting aryl or vinyl halides with terminal alkynes, a transformation widely used in medicinal chemistry.^{[5][6][7][8][9]} **4-Iodo-5-methylisoxazole** serves as a highly effective substrate in this reaction. Palladium-catalyzed Sonogashira reactions using 3,5-disubstituted-4-iodoisoxazoles have been shown to produce C4-alkynylisoxazoles in high yields, often up to 98%.^[5] The mild conditions and functional group tolerance of the Sonogashira reaction make it invaluable for the synthesis of complex molecular architectures found in many APIs.^[7]

Table 2: Representative Yields for Sonogashira Coupling of Iodo-isoxazoles (Data based on reactions with structurally similar 4-iodoisoxazoles)^{[5][7]}

Entry	Terminal Alkyne Partner	Expected Product Type	Expected Yield (%)
1	Phenylacetylene	4-(Phenylethynyl)-5-methylisoxazole	90-98% [7]
2	4-Ethynylanisole	4-((4-Methoxyphenyl)ethynyl)-5-methylisoxazole	85-95% [7]
3	1-Ethynyl-4-fluorobenzene	4-((4-Fluorophenyl)ethynyl)-5-methylisoxazole	88-96% [7]
4	Propargyl alcohol	3-(5-Methylisoxazol-4-yl)prop-2-yn-1-ol	~80% [5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of **4-Iodo-5-methylisoxazole** with an arylboronic acid.

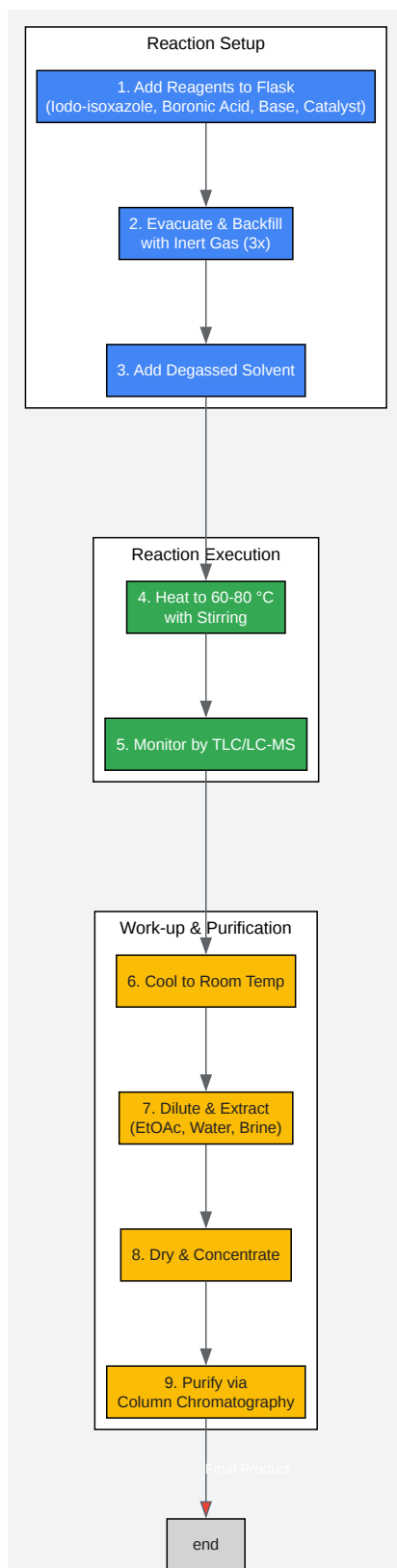
Materials:

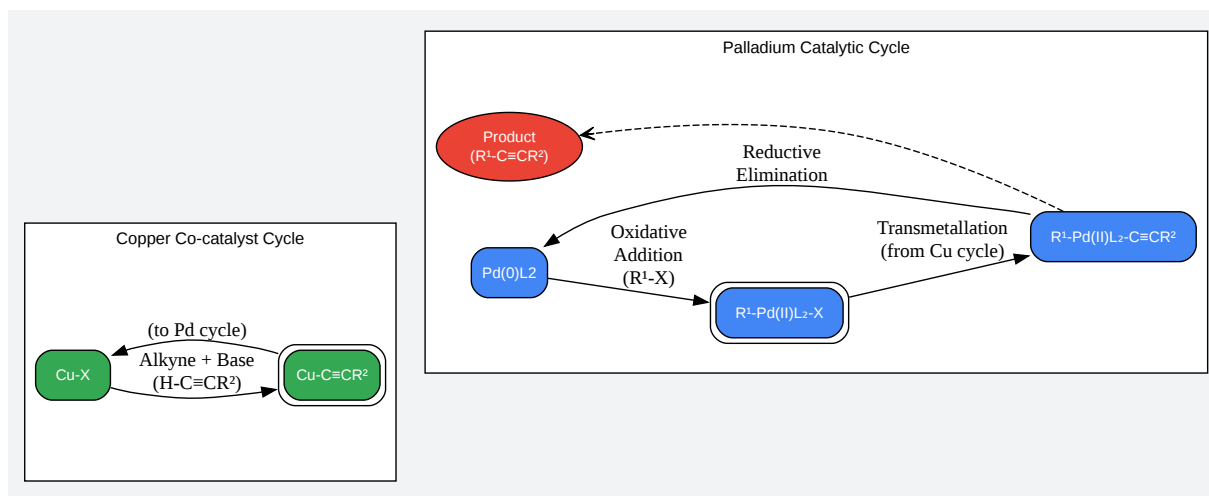
- **4-Iodo-5-methylisoxazole** (1.0 mmol)
- Arylboronic acid (1.2-1.5 mmol)[\[10\]](#)[\[11\]](#)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%[\[11\]](#))
- Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol)[\[11\]](#)
- Solvent (e.g., Dioxane/water 4:1 mixture, or Toluene)[\[11\]](#)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

- Ethyl acetate
- Brine

Procedure:

- To a dry round-bottom flask, add **4-Iodo-5-methylisoxazole** (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[\[10\]](#)[\[11\]](#)
- Add the palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%).[\[10\]](#)
- Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[\[11\]](#)
- Add the degassed solvent system (5 mL) via syringe.[\[11\]](#)
- Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.[\[1\]](#)[\[11\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[11\]](#)
- Upon completion, cool the mixture to room temperature.[\[11\]](#)
- Dilute the mixture with ethyl acetate and wash with water and then brine.[\[11\]](#)
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[\[11\]](#)
- Purify the crude product by column chromatography on silica gel.[\[10\]](#)[\[11\]](#)





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